Cas no 5875-91-2 (N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide)
5875-91-2 structure
Product Name:N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide
CAS No:5875-91-2
MF:C15H16N2O3
MW:272.299143791199
CID:1612640
PubChem ID:2188176
Update Time:2025-04-21
N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide
- N'-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]oxamide
- SR-01000472473-1
- MFCD01541006
- 5875-91-2
- AB00100039-01
- SR-01000472473
- BIM-0035921.P001
- AKOS001658949
- N-[(FURAN-2-YL)METHYL]-N'-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE
- Cambridge id 5875912
- DTXSID00366895
- CBMicro_035858
-
- Inchi: 1S/C15H16N2O3/c1-11-4-6-12(7-5-11)9-16-14(18)15(19)17-10-13-3-2-8-20-13/h2-8H,9-10H2,1H3,(H,16,18)(H,17,19)
- InChI Key: LDWVRVIAOSGWLM-UHFFFAOYSA-N
- SMILES: O1C=CC=C1CNC(C(NCC1C=CC(C)=CC=1)=O)=O
Computed Properties
- Exact Mass: 272.11618
- Monoisotopic Mass: 272.116092
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.3
- XLogP3: 1.7
Experimental Properties
- Density: 1.2
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.565
- PSA: 71.34
N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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